

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid

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Compound of Interest

Compound Name: 3-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No.: B1374630

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CAS Number: 39058-84-9

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-(methylsulfonyl)benzoic acid**, a key chemical intermediate in contemporary organic synthesis. With its unique trifunctional scaffold, this compound has emerged as a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical applications, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

3-Bromo-4-(methylsulfonyl)benzoic acid, identified by the CAS number 39058-84-9, is a substituted aromatic carboxylic acid of significant interest to the scientific community.^{[1][2][3]} Its molecular structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This distinct arrangement of functionalities imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The strongly electron-withdrawing methylsulfonyl group modulates the electronic properties of the benzene ring, influencing its reactivity and providing regiochemical control in subsequent synthetic transformations. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other derivatizations, which are fundamental transformations in the construction of biologically active compounds.

Given these attributes, **3-Bromo-4-(methylsulfonyl)benzoic acid** has found considerable utility as a foundational scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.^{[4][5]} This guide aims to provide a detailed technical resource for scientists working with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of **3-Bromo-4-(methylsulfonyl)benzoic acid** are summarized in the table below.

| Property | Value | Source |
|-------------------|--|-----------------------------|
| CAS Number | 39058-84-9 | [1][2][3] |
| Molecular Formula | C ₈ H ₇ BrO ₄ S | [1][2][3] |
| Molecular Weight | 279.11 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | ≥98% | [2][3] |
| InChI Key | KTVNPQRQWOOMGI-UHFFFAOYSA-N | N/A |
| SMILES | CS(=O)(=O)c1cc(C(=O)O)ccc1Br | N/A |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-Bromo-4-(methylsulfonyl)benzoic acid**. Below is a summary of expected spectroscopic characteristics based on its structure and data for analogous compounds.

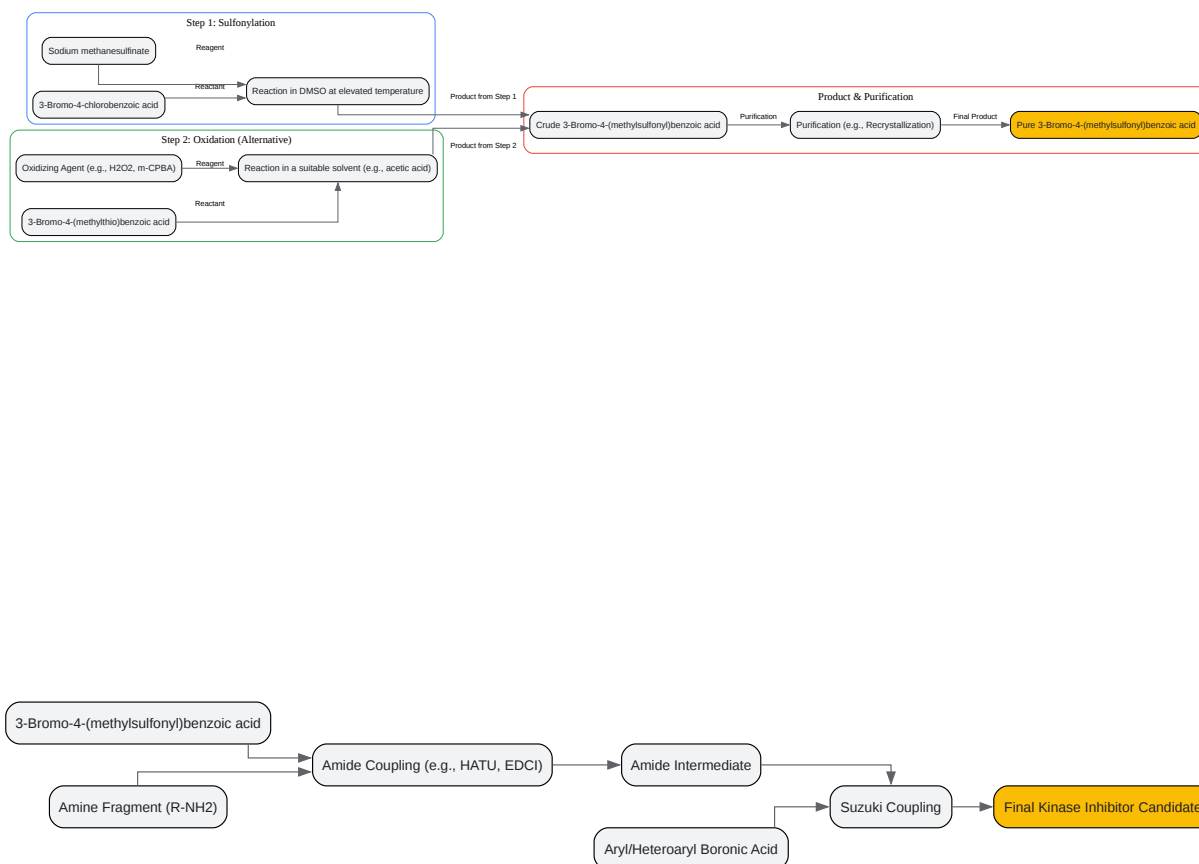
- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 165-185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group will be found in the aliphatic region of the spectrum.[6]
- **FT-IR (Fourier-Transform Infrared) Spectroscopy:** The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group.[7] Characteristic absorptions for the S=O stretching of the sulfonyl group are expected around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the methylsulfonyl group.[8][9]

Synthesis Protocol: A Step-by-Step Guide

While multiple synthetic routes can be envisioned for **3-Bromo-4-(methylsulfonyl)benzoic acid**, a common and reliable approach involves the oxidation of a suitable precursor. The

following protocol is a representative method based on established chemical principles for the synthesis of related compounds.

Diagram of the Synthetic Workflow



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